molecular formula C15H13N3O2 B215401 1-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

1-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

Cat. No.: B215401
M. Wt: 267.28 g/mol
InChI Key: NBMJWRUUKNHYGZ-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with various functional groups, including a hydroxyphenyl group, a methyleneamino group, and a carbonitrile group

Preparation Methods

The synthesis of 1-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxybenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity. Industrial production methods may involve the use of automated reactors and continuous flow systems to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace the existing groups on the pyridine ring.

    Condensation: The compound can participate in condensation reactions with other aldehydes or ketones, forming larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can be compared with other similar compounds, such as:

    1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound lacks the dimethyl groups on the pyridine ring, which may affect its chemical reactivity and biological activity.

    1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may influence its solubility and interaction with biological targets.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H13N3O2/c1-10-6-11(2)18(15(20)14(10)8-16)17-9-12-4-3-5-13(19)7-12/h3-7,9,19H,1-2H3/b17-9+

InChI Key

NBMJWRUUKNHYGZ-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC(=CC=C2)O)C#N)C

SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)O)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)O)C#N)C

Origin of Product

United States

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